molecular formula C12H7F3N2O B3789661 4-(3-furyl)-6-(trifluoromethyl)-1H-benzimidazole

4-(3-furyl)-6-(trifluoromethyl)-1H-benzimidazole

Cat. No.: B3789661
M. Wt: 252.19 g/mol
InChI Key: VMUXHLFZVAUKTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(3-furyl)-6-(trifluoromethyl)-1H-benzimidazole” is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds with a fused benzene and imidazole ring structure . They have a wide range of applications in fields such as pharmaceuticals and materials science .


Molecular Structure Analysis

Benzimidazoles have a bicyclic structure consisting of a fused benzene and imidazole ring . The furyl group is a five-membered ring containing an oxygen atom . The trifluoromethyl group consists of a carbon atom bonded to three fluorine atoms .


Chemical Reactions Analysis

Benzimidazoles can undergo a variety of reactions, including alkylation, acylation, and halogenation . The reactivity of the compound would likely be influenced by the furyl and trifluoromethyl groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Benzimidazoles are generally stable compounds . The presence of the furyl and trifluoromethyl groups could influence properties such as polarity, boiling point, and melting point .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, many benzimidazole derivatives exhibit biological activity by interacting with biological targets such as enzymes or receptors .

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Benzimidazole derivatives are an active area of research due to their wide range of potential applications . Future research could explore the synthesis, properties, and applications of new benzimidazole derivatives .

Properties

IUPAC Name

4-(furan-3-yl)-6-(trifluoromethyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3N2O/c13-12(14,15)8-3-9(7-1-2-18-5-7)11-10(4-8)16-6-17-11/h1-6H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMUXHLFZVAUKTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2=C3C(=CC(=C2)C(F)(F)F)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-furyl)-6-(trifluoromethyl)-1H-benzimidazole
Reactant of Route 2
Reactant of Route 2
4-(3-furyl)-6-(trifluoromethyl)-1H-benzimidazole
Reactant of Route 3
Reactant of Route 3
4-(3-furyl)-6-(trifluoromethyl)-1H-benzimidazole
Reactant of Route 4
Reactant of Route 4
4-(3-furyl)-6-(trifluoromethyl)-1H-benzimidazole
Reactant of Route 5
Reactant of Route 5
4-(3-furyl)-6-(trifluoromethyl)-1H-benzimidazole
Reactant of Route 6
Reactant of Route 6
4-(3-furyl)-6-(trifluoromethyl)-1H-benzimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.